N1-(4-chlorobenzyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide N1-(4-chlorobenzyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 1396759-79-7
VCID: VC4601209
InChI: InChI=1S/C21H23ClN4O3/c22-18-5-3-15(4-6-18)12-24-19(27)20(28)25-13-16-7-10-26(11-8-16)21(29)17-2-1-9-23-14-17/h1-6,9,14,16H,7-8,10-13H2,(H,24,27)(H,25,28)
SMILES: C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C(=O)C3=CN=CC=C3
Molecular Formula: C21H23ClN4O3
Molecular Weight: 414.89

N1-(4-chlorobenzyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide

CAS No.: 1396759-79-7

Cat. No.: VC4601209

Molecular Formula: C21H23ClN4O3

Molecular Weight: 414.89

* For research use only. Not for human or veterinary use.

N1-(4-chlorobenzyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide - 1396759-79-7

Specification

CAS No. 1396759-79-7
Molecular Formula C21H23ClN4O3
Molecular Weight 414.89
IUPAC Name N'-[(4-chlorophenyl)methyl]-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide
Standard InChI InChI=1S/C21H23ClN4O3/c22-18-5-3-15(4-6-18)12-24-19(27)20(28)25-13-16-7-10-26(11-8-16)21(29)17-2-1-9-23-14-17/h1-6,9,14,16H,7-8,10-13H2,(H,24,27)(H,25,28)
Standard InChI Key WASCMUJIJRPOFD-UHFFFAOYSA-N
SMILES C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C(=O)C3=CN=CC=C3

Introduction

N1-(4-chlorobenzyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of oxalamides, which are characterized by the presence of an oxalic acid derivative. The specific structural components include a chlorobenzyl group, a piperidine ring, and a nicotinoyl moiety, all linked through an oxalamide functional group.

Synthesis

The synthesis of N1-(4-chlorobenzyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide typically involves multi-step organic reactions. The process may start with the formation of the piperidine core, followed by the introduction of the nicotinoyl group. The oxalamide linkage is then established through amide bond formation reactions, often using coupling reagents under mild conditions to ensure high yields and purity. In industrial settings, techniques such as continuous flow synthesis can be employed to enhance efficiency and control over reaction conditions.

Potential Applications

This compound is of significant interest in medicinal chemistry due to its potential biological activities. The chlorobenzyl and nicotinoylpiperidinylmethyl moieties may interact with specific biological targets, modulating enzymatic activity or receptor signaling pathways. This could lead to therapeutic effects in various diseases, although specific applications have not been widely reported in the literature.

Biological Activity Table

Compound FeaturePotential Biological Activity
Chlorobenzyl GroupHydrophobic interactions with proteins
Nicotinoylpiperidinylmethyl MoietyModulation of enzymatic activity or receptor signaling
Oxalamide LinkagePotential for diverse biological interactions

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